N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide, also known as FPEMS, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPEMS is a small molecule that belongs to the family of sulfonamide compounds and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide exerts its therapeutic effects by inhibiting the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By increasing the levels of serotonin in the brain, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide can improve mood and reduce symptoms of anxiety and depression. Additionally, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide acts as a 5-HT1A receptor agonist, which further enhances the effects of serotonin by stimulating the receptor.
Biochemical and Physiological Effects:
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the levels of serotonin and its metabolites in the brain, which is consistent with its mechanism of action. N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is its high purity, which allows for accurate dosing in preclinical studies. Additionally, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one of the limitations of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is its potential for off-target effects, which can complicate the interpretation of preclinical data.
Zukünftige Richtungen
There are several future directions for the study of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide. One potential direction is to investigate the effects of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide in combination with other drugs for the treatment of anxiety and depression. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide on serotonin and BDNF. Finally, clinical trials are needed to determine the safety and efficacy of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide in humans.
Conclusion:
In conclusion, N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications in anxiety disorders, depression, and schizophrenia. The compound acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor agonist, and has been shown to have various biochemical and physiological effects. While N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has some limitations, it represents a promising candidate for the development of new treatments for these disorders.
Synthesemethoden
The synthesis of N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide involves the reaction of 1-(4-fluorophenyl)piperazine with N-(2-phenylethyl)methanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide as a white solid with a high purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as anxiety disorders, depression, and schizophrenia. The compound has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-hydroxytryptamine 1A (5-HT1A) receptor agonist, which are both important targets for the treatment of these disorders.
Eigenschaften
Produktname |
N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide |
---|---|
Molekularformel |
C21H26FN3O3S |
Molekulargewicht |
419.5 g/mol |
IUPAC-Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide |
InChI |
InChI=1S/C21H26FN3O3S/c1-29(27,28)25(12-11-18-5-3-2-4-6-18)17-21(26)24-15-13-23(14-16-24)20-9-7-19(22)8-10-20/h2-10H,11-17H2,1H3 |
InChI-Schlüssel |
DPNBUKRFTCAFTE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CS(=O)(=O)N(CCC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.